4-(3-Bromopropoxy)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of various benzaldehyde derivatives, including those with bromoalkoxy substituents, has been explored in several studies. For instance, a novel hydrazone Schiff base compound, 4BDBH, was synthesized by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde, revealing the potential for creating complex molecules with bromo substituents . Additionally, palladium-catalyzed Heck-type coupling reactions have been employed to synthesize dihydroxyalkenyl benzaldehydes from bromobenzaldehydes, which were further used in the synthesis of lipoxin analogues . The synthesis of 4-bromobenzohydrazide derivatives through condensation reactions further demonstrates the versatility of bromobenzaldehydes in forming a variety of bioactive compounds .
Molecular Structure Analysis
The molecular structure of bromobenzaldehyde derivatives has been extensively studied using various spectroscopic methods and computational analyses. Single crystal XRD studies have shown that compounds like 4BDBH crystallize in the monoclinic system with specific space groups, and their structures are stabilized by a network of intramolecular and intermolecular interactions . Computational methods such as DFT calculations have been used to predict the favored conformations of bromoalkoxy benzaldehydes and their oximes, providing insights into their molecular geometries and properties .
Chemical Reactions Analysis
Bromobenzaldehydes participate in a range of chemical reactions, demonstrating their reactivity and potential for further chemical transformations. For example, 4-oxo-4H-1-benzopyran-3-carboxaldehydes react with sodium hypobromite to yield bromochromones, indicating the susceptibility of bromobenzaldehydes to halogenation reactions . The regioselective protection of hydroxyl groups in dihydroxy benzaldehydes has been achieved, showcasing the ability to selectively modify these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzaldehyde derivatives have been characterized through various analytical techniques. Vibrational spectroscopic studies, including FT-IR and FT-Raman, have been conducted to understand the vibrational modes of these compounds . The electronic properties, such as the first order hyperpolarizability and global chemical reactivity descriptors, have been investigated to assess their potential applications in materials science . Additionally, the influence of solvents on the reactivity parameters of bromobenzaldehyde derivatives has been studied, indicating that solvation can significantly alter their chemical behavior .
Scientific Research Applications
Application in Synthesis of Complexes
Research has demonstrated the synthesis of various tetranuclear complexes with specific compositions, involving reactions with different types of 2-hydroxy-benzaldehyde ramifications. These complexes exhibit interesting magnetic properties and potential applications in material science (Zhang et al., 2013).
Enhancement of Synthetic Processes
Improvements in the synthetic processes of derivatives of benzaldehyde, such as 3,4,5-trimethoxy benzaldehyde, have been studied. These advancements are significant in optimizing the production and yield of benzaldehyde derivatives (Yangyu Feng, 2002).
Catalysis and Reaction Kinetics
Studies have explored the kinetics of reactions catalyzed by benzaldehyde derivatives. Understanding these kinetics is crucial for designing efficient catalytic processes in organic chemistry (White & Leeper, 2001).
Photocatalysis Research
Research on photocatalysts, such as graphitic carbon nitride modified for the selective synthesis of benzaldehyde from benzyl alcohol, is an area of active investigation. These studies are pivotal for developing environmentally friendly and efficient photocatalytic processes (Lima et al., 2017).
Copolymerization Studies
The reactivity ratios of compounds like 3-methoxy-4-(2-hydroxy-3-methacryloloxypropoxy)benzaldehyde with other monomers have been investigated for applications in polymer science. Such studies contribute to the development of new materials with tailored properties (Sreedhar & Satyanarayana, 1994).
Synthesis of Novel Compounds
The synthesis and characterization of novel compounds derived from benzaldehydes, such as N-benzyl-β-hydroxyphenethylamines, are being explored. These compounds have potential applications in medicinal chemistry (Moshkin & Sosnovskikh, 2013).
Safety and Hazards
properties
IUPAC Name |
4-(3-bromopropoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,8H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCCNZFHLCQXEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547456 | |
Record name | 4-(3-Bromopropoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17954-81-3 | |
Record name | 4-(3-Bromopropoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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